molecular formula C31H26ClN3O4 B11429984 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11429984
M. Wt: 540.0 g/mol
InChI Key: XFTITDDDZBKSSU-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique quinazoline core structure, which is often associated with a wide range of biological activities.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzyl chloride and methoxybenzyl chloride.

    Final Coupling: The phenylethyl group is attached through a coupling reaction, which may involve reagents like phenylethylamine and appropriate catalysts.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Pharmacology: Research focuses on its interaction with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets in the body. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide include other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anti-cancer agent.

    Erlotinib: Another quinazoline-based drug used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Properties

Molecular Formula

C31H26ClN3O4

Molecular Weight

540.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C31H26ClN3O4/c1-39-26-14-12-25(13-15-26)35-30(37)27-16-9-23(29(36)33-18-17-21-5-3-2-4-6-21)19-28(27)34(31(35)38)20-22-7-10-24(32)11-8-22/h2-16,19H,17-18,20H2,1H3,(H,33,36)

InChI Key

XFTITDDDZBKSSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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